
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is a synthetic anthracenedione derivative. This compound is known for its antitumor properties and has been studied for its potential use in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves multiple steps. The starting material is typically an anthracene derivative, which undergoes chlorination, hydroxylation, and amination reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .
Applications De Recherche Scientifique
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly in the context of cancer research.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The compound exerts its effects primarily through interactions with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular pathways involved include the generation of reactive oxygen species and the activation of cell death signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar antitumor properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Daunorubicin: Another anthracycline with comparable uses in cancer treatment
Uniqueness
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and its reduced cardiotoxicity compared to other anthracenediones make it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C22H27ClN4O6 |
|---|---|
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
2-chloro-1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H27ClN4O6/c23-12-11-15(30)18-19(20(12)31)22(33)17-14(27-6-4-25-8-10-29)2-1-13(16(17)21(18)32)26-5-3-24-7-9-28/h1-2,11,24-31H,3-10H2 |
Clé InChI |
DOCFWCVWXXFXLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)O)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
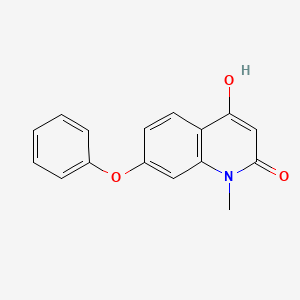
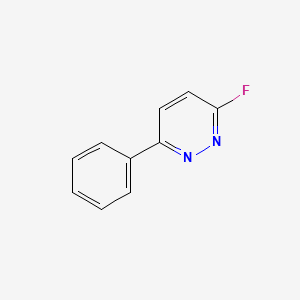
![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
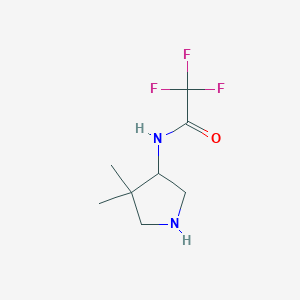
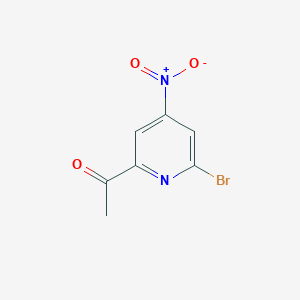
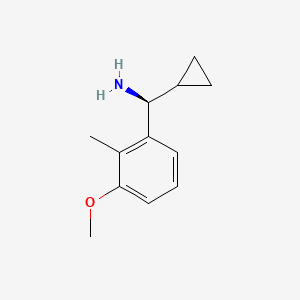
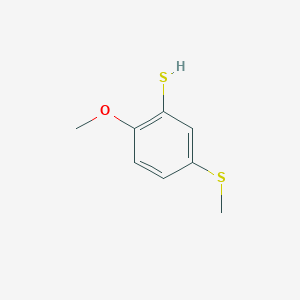
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
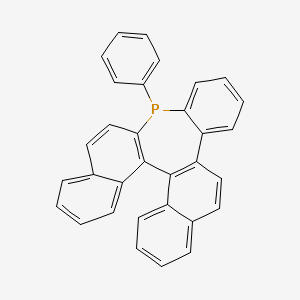

![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
